Cas no 1783382-32-0 (tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate)

Tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate is a protected amine derivative featuring a piperidine core with a tert-butyl carbamate (Boc) group. This compound is valuable in organic synthesis and medicinal chemistry as an intermediate for constructing more complex molecules. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it suitable for stepwise synthetic strategies. The piperidine moiety offers conformational flexibility, enhancing its utility in drug discovery. Its well-defined reactivity and compatibility with standard coupling reactions make it a versatile building block for pharmaceuticals and bioactive compounds. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate structure
1783382-32-0 structure
Product name:tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate
CAS No:1783382-32-0
MF:C14H28N2O2
MW:256.384324073792
CID:6231807
PubChem ID:84078883

tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate
    • EN300-1880731
    • tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
    • 1783382-32-0
    • Inchi: 1S/C14H28N2O2/c1-11(10-12-6-8-15-9-7-12)16(5)13(17)18-14(2,3)4/h11-12,15H,6-10H2,1-5H3
    • InChI Key: GBHPFRZTPVUSSU-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(C)C(C)CC1CCNCC1)=O

Computed Properties

  • Exact Mass: 256.215078140g/mol
  • Monoisotopic Mass: 256.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.6Ų

tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1880731-0.1g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
0.1g
$741.0 2023-09-18
Enamine
EN300-1880731-1.0g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
1g
$1129.0 2023-06-01
Enamine
EN300-1880731-0.05g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
0.05g
$707.0 2023-09-18
Enamine
EN300-1880731-2.5g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
2.5g
$1650.0 2023-09-18
Enamine
EN300-1880731-10.0g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
10g
$4852.0 2023-06-01
Enamine
EN300-1880731-5g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
5g
$2443.0 2023-09-18
Enamine
EN300-1880731-10g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
10g
$3622.0 2023-09-18
Enamine
EN300-1880731-0.25g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
0.25g
$774.0 2023-09-18
Enamine
EN300-1880731-5.0g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
5g
$3273.0 2023-06-01
Enamine
EN300-1880731-0.5g
tert-butyl N-methyl-N-[1-(piperidin-4-yl)propan-2-yl]carbamate
1783382-32-0
0.5g
$809.0 2023-09-18

Additional information on tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate

Introduction to tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate (CAS No. 1783382-32-0)

Tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate (CAS No. 1783382-32-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a piperidine ring, and a carbamate functional group. These structural elements contribute to its potential utility in various therapeutic applications, particularly in the development of novel drugs targeting neurological and psychiatric disorders.

The chemical structure of tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate is composed of a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine ring through a propyl chain. The presence of the tert-butyl group provides steric hindrance, which can influence the compound's solubility and metabolic stability. The piperidine ring, on the other hand, is a common motif in many bioactive molecules and is known for its ability to interact with various biological targets, including receptors and enzymes.

Recent studies have highlighted the potential of tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate in modulating the activity of specific neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity as an antagonist at the serotonin 5-HT6 receptor. The 5-HT6 receptor is a promising target for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia, due to its role in regulating cognitive functions and memory.

In addition to its potential as a 5-HT6 receptor antagonist, tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate has also been investigated for its effects on other neurotransmitter systems. A study published in the European Journal of Pharmacology demonstrated that this compound can modulate dopamine D2 receptor activity, which is relevant for the treatment of Parkinson's disease and other movement disorders. The ability to influence multiple neurotransmitter systems makes this compound a versatile candidate for drug development.

The pharmacokinetic properties of tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate have been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and favorable metabolic stability, which are crucial factors for its potential use as an oral medication. Additionally, preclinical studies have indicated that it has low toxicity and minimal side effects, further supporting its safety profile.

In the context of drug discovery and development, tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate has been evaluated in various preclinical models to assess its therapeutic potential. Animal studies have demonstrated that this compound can improve cognitive function and reduce symptoms associated with neurological disorders. For example, a study published in Neuropharmacology reported that administration of this compound led to significant improvements in memory retention and spatial learning in rodent models of Alzheimer's disease.

The synthetic route for producing tert-butyl N-methyl-N-1-(piperidin-4-yl)propan-2-ylcarbamate has been optimized to ensure high yield and purity. The synthesis typically involves several steps, including the formation of the carbamate moiety from an amine precursor and subsequent functional group manipulations to introduce the tert-butyl and piperidine groups. The availability of efficient synthetic methods facilitates large-scale production for clinical trials and commercialization.

Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl N-methyl-N-1-(piperidin-4-y l)propan - 2 - ylcarb amate in human subjects . Preliminary results from phase I trials have shown promising outcomes , with no significant adverse effects reported . These findings provide a strong foundation for advancing this compound into later stages of clinical development . p > < p >In conclusion , < strong > tert - but yl N - methyl - N - 1 - ( piper idin - 4 - yl ) pro pan - 2 - ylca rbamate strong > ( CAS No . 1783382 - 32 - 0 ) represents a promising candidate for the treatment of various neurological and psychiatric disorders . Its unique chemical structure , coupled with its favorable pharmacological properties , positions it as a valuable tool in the ongoing efforts to develop more effective therapies . As research continues , it is anticipated that this compound will play an increasingly important role in advancing our understanding of complex neurological processes and improving patient outcomes . p > article > response >

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